molecular formula C7H11NO3 B13167771 6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid

6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid

Cat. No.: B13167771
M. Wt: 157.17 g/mol
InChI Key: OGRLHLVKFOSKGH-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the tetrahydropyridine family This compound is characterized by a tetrahydropyridine ring substituted with a methoxy group at the 6th position and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4,5-tetrahydropyridine and methoxy-substituted precursors.

    Carboxylation: The carboxylic acid group at the 4th position is introduced through carboxylation reactions, often involving carbon dioxide and a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the tetrahydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like methanol, ammonia, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydropyridine: Lacks the methoxy and carboxylic acid groups, making it less versatile in chemical reactions.

    6-Methoxy-2,3,4,5-tetrahydropyridine: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.

    2,3,4,5-Tetrahydropyridine-4-carboxylic acid: Lacks the methoxy group, which may influence its biological activity.

Uniqueness

6-Methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and biological activities.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-11-6-4-5(7(9)10)2-3-8-6/h5H,2-4H2,1H3,(H,9,10)

InChI Key

OGRLHLVKFOSKGH-UHFFFAOYSA-N

Canonical SMILES

COC1=NCCC(C1)C(=O)O

Origin of Product

United States

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